Cas no 573951-20-9 (7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid)

7-(2-Oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid is a cyclopentenone fatty acid derivative characterized by its unique α,β-unsaturated ketone and conjugated diene structure. This compound exhibits notable reactivity due to its electrophilic cyclopentenone core, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its structural features suggest potential bioactivity, particularly in modulating inflammatory pathways, akin to related cyclopentenone prostaglandins. The extended heptanoic acid side chain enhances solubility in organic media while retaining compatibility with biochemical systems. The compound's conjugated system allows for UV/Vis detection, facilitating analytical applications. Its synthetic versatility enables further functionalization, supporting research in lipidomics and drug discovery.
7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid structure
573951-20-9 structure
商品名:7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid
CAS番号:573951-20-9
MF:C20H30O3
メガワット:318.45
CID:4457460
PubChem ID:16061103

7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid 化学的及び物理的性質

名前と識別子

    • 7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid
    • 15-deoxy-Δ12,14-Prostaglandin A1
    • LDOCIRJMPUHXRM-YUJGFSRTSA-N
    • Prosta-10,12,14-trien-1-oic acid, 9-oxo-, (12Z,14E)-
    • LMFA03010171
    • PD021486
    • 9-Oxoprosta-10,12Z,14E-trien-1-oic acid
    • HMS3648C13
    • SR-01000946196-1
    • 15d-Prostaglandin A1
    • HY-118101
    • 15-Deoxy-
    • 573951-20-9
    • CHEBI:185661
    • 9-oxo-10,12Z,14E-prostatrienoic acid
    • 15d-PGA1
    • 7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid
    • 15-deoxy-Delta12,14-Prostaglandin A1
    • 9-oxo-prosta-10,12Z,14E-trienoic acid
    • SR-01000946196
    • 15-deoxy-Delta12,14-PGA1
    • 15-deoxy-.DELTA.12,14-Prostaglandin A1
    • currency12,14-prostaglandin A1
    • CS-0065196
    • SCHEMBL14577816
    • 15-deoxy-δ12,14-Prostaglandin A1
    • インチ: InChI=1S/C20H30O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6,9,12,15-16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,22,23)/b9-6+,17-12-/t18-/m1/s1
    • InChIKey: LDOCIRJMPUHXRM-YUJGFSRTSA-N
    • ほほえんだ: CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1CCCCCCC(=O)O

計算された属性

  • せいみつぶんしりょう: 318.21949481g/mol
  • どういたいしつりょう: 318.21949481g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 12
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 54.4Ų

7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64992-5mg
15-deoxy-δ12,14-Prostaglandin A1
573951-20-9 98%
5mg
¥7430.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64992-500ug
15-deoxy-δ12,14-Prostaglandin A1
573951-20-9 98%
500ug
¥1100.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64992-1mg
15-deoxy-δ12,14-Prostaglandin A1
573951-20-9 98%
1mg
¥1650.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P912566-1mg
15-deoxy-Δ12,14-Prostaglandin A1 (15-deoxy-Δ12,14-PGA1)
573951-20-9 98%
1mg
¥2,922.30 2022-11-27
1PlusChem
1P00EC1W-1mg
15-deoxy-Δ12,14-Prostaglandin A1
573951-20-9 ≥95%
1mg
$122.00 2025-02-27
SHENG KE LU SI SHENG WU JI SHU
sc-220615A-5 mg
15-deoxy-D12,14-Prostaglandin A1,
573951-20-9
5mg
¥4,798.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-220615A-5mg
15-deoxy-D12,14-Prostaglandin A1,
573951-20-9
5mg
¥4798.00 2023-09-05
A2B Chem LLC
AG68004-5mg
15-deoxy-Δ12,14-Prostaglandin A1
573951-20-9 ≥95%
5mg
$599.00 2024-04-19
A2B Chem LLC
AG68004-1mg
15-deoxy-Δ12,14-Prostaglandin A1
573951-20-9 ≥95%
1mg
$129.00 2024-04-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R123857-1mg
15-deoxy-Δ12,14-Prostaglandin A1,98%
573951-20-9 98%
1mg
¥3117 2022-11-27

7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid 関連文献

7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acidに関する追加情報

Introduction to 7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid (CAS No. 573951-20-9)

7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid, identified by its Chemical Abstracts Service (CAS) number 573951-20-9, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate cyclic and acyclic structures, which contribute to its unique chemical properties and potential biological activities. The presence of both an enone group and a carboxylic acid moiety in its molecular framework suggests a versatile reactivity that makes it a valuable intermediate in the synthesis of more elaborate pharmacophores.

The structure of 7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid can be broken down into several key functional components. The cyclopentene ring, oxidized at the 5-position, forms the core aromatic-like structure, while the 2-octenylidene substituent introduces a conjugated system that can participate in various electronic and steric interactions. The heptanoic acid tail provides a hydrophobic anchor, enhancing solubility in organic solvents and potentially influencing membrane interactions in biological systems. This combination of structural features positions the compound as a promising candidate for further derivatization and investigation.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural motifs. Specifically, the cyclopentenone scaffold, known for its ability to form stable enones and undergo Michael additions, has been widely studied for its anti-inflammatory and antioxidant properties. Compounds like 7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid may exhibit analogous effects due to their ability to interact with biological targets such as peroxisome proliferator-activated receptors (PPARs) and nuclear factor kappa B (NFκB). These interactions are critical in modulating inflammatory pathways, making such compounds attractive for therapeutic development.

Moreover, the acrylate-like functionality introduced by the heptanoic acid side chain can serve as a reactive handle for further chemical modifications. This allows for the synthesis of derivatives with tailored properties, such as enhanced bioavailability or targeted delivery systems. For instance, esterification or amidation of the carboxylic acid group could yield compounds with improved pharmacokinetic profiles. Such modifications are essential in drug discovery pipelines, where optimizing solubility, stability, and metabolic resistance is paramount.

The synthesis of 7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid presents an interesting challenge due to the need for precise regiocontrol during ring formation and functionalization. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and organometallic chemistry, have been employed to achieve high yields and selectivity. For example, palladium-catalyzed cross-coupling reactions can facilitate the introduction of the octenylidene moiety onto the cyclopentenone backbone. Such techniques underscore the importance of modern synthetic strategies in accessing complex natural product-like structures.

Recent studies have also highlighted the role of computational chemistry in predicting the biological activity of molecules like 7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid. Molecular docking simulations have been used to model interactions with target proteins, providing insights into potential binding affinities and mechanisms of action. These computational approaches complement experimental efforts by allowing rapid screening of virtual libraries and identification of lead compounds for further optimization. The integration of experimental data with computational predictions has become a cornerstone of modern drug discovery.

The potential applications of 7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yloxy)heptanoic acid extend beyond traditional pharmaceuticals. Its structural complexity makes it a valuable tool in materials science, particularly in the development of advanced polymers and coatings with unique mechanical or optical properties. Additionally, its reactivity allows for the creation of conjugates with biomolecules such as peptides or nucleotides, opening avenues for targeted drug delivery systems. Such interdisciplinary applications highlight the versatility of this compound.

In conclusion,7-(2-octenoylidene)-5-cyclopentenone heptanoic acid CAS No 573951 20 9 represents a fascinating subject of study due to its intricate structure and multifaceted reactivity. Its potential biological activities, synthetic utility, and industrial applications make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, this compound will likely play an increasingly important role in both academic research and industrial innovation.

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